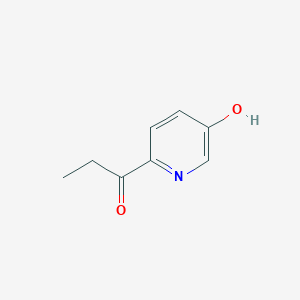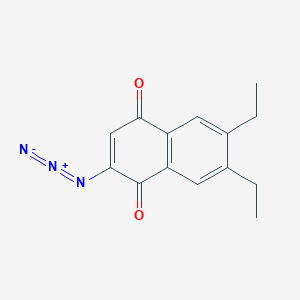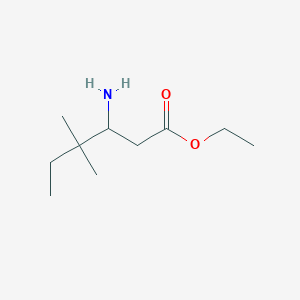
2-(Methyl(3-phenylpropyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(3-phenylpropyl)amino)ethanol typically involves the reaction of N-methyl-3-phenylpropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{N-methyl-3-phenylpropylamine} + \text{ethylene oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a solvent such as toluene or ethanol, and the temperature is maintained at around 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of specialized reactors that allow for the efficient mixing and reaction of the starting materials. The use of continuous flow reactors can enhance the yield and purity of the product while minimizing the production of unwanted by-products.
化学反応の分析
Types of Reactions
2-(Methyl(3-phenylpropyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
科学的研究の応用
2-(Methyl(3-phenylpropyl)amino)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of various chemicals and materials, including surfactants and polymers.
作用機序
The mechanism of action of 2-(Methyl(3-phenylpropyl)amino)ethanol involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby modulating their signaling pathways .
類似化合物との比較
Similar Compounds
1-Methyl-3-phenylpropylamine: Similar structure but lacks the hydroxyl group.
N-Methyl-N-(3-phenylpropyl)amine: Similar structure but lacks the hydroxyl group.
3-Phenyl-1-propylamine: Similar structure but lacks the N-methyl group
Uniqueness
2-(Methyl(3-phenylpropyl)amino)ethanol is unique due to the presence of both an amine and an alcohol functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, the presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various research applications .
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
2-[methyl(3-phenylpropyl)amino]ethanol |
InChI |
InChI=1S/C12H19NO/c1-13(10-11-14)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3 |
InChIキー |
CGKNVPPWAKNYMZ-UHFFFAOYSA-N |
正規SMILES |
CN(CCCC1=CC=CC=C1)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B8613666.png)
![7,7,8,9,9-Pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8613671.png)
![4-Chloro-5-(4-pyridinyl)thieno[2,3-d]pyrimidine](/img/structure/B8613674.png)




![N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B8613710.png)



